![molecular formula C11H18N4O3S B2729252 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine CAS No. 2034387-34-1](/img/structure/B2729252.png)

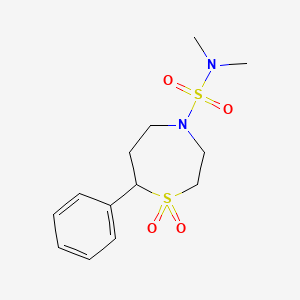

3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

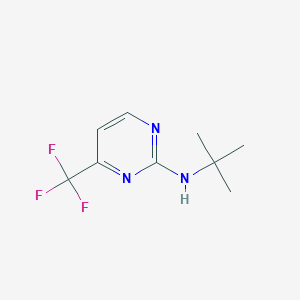

3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Research has explored the synthesis of novel heterocyclic compounds, including those related to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, aimed at developing new antibacterial agents. These studies have led to the creation of derivatives with significant antibacterial activities, showcasing the potential for the development of new drugs to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Potential Anticancer Agents

Another area of research has focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are related to the structure of this compound. These compounds have been investigated for their antimitotic properties and potential as anticancer agents. Some of these compounds have shown the ability to inhibit cell growth and cause mitotic arrest, indicating their potential use in cancer therapy (Temple, 1990; Temple, Rose, Comber, & Rener, 1987).

Polymerization Catalysts

Research into the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands, which share structural similarities with this compound, has demonstrated their effectiveness in catalyzing the polymerization of ethylene. This work has implications for the development of new materials and industrial processes (Vela, Lief, Shen, & Jordan, 2007).

Fluorescent Compound Synthesis

The synthesis of 2-azaindolizines through iodine-mediated oxidative desulfurization promoted cyclization has been researched for creating fluorescent compounds. This method, involving structures related to this compound, allows for the production of compounds with potential applications in biochemical labeling and imaging (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Development of Tetrahydropyridazines

The [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ has been explored for the synthesis of tetrahydropyridazines. This research highlights the versatility of cyclopropyl-containing compounds in synthesizing pyridazine derivatives with diverse structural features, which may have implications for drug development and organic synthesis (Garve, Petzold, Jones, & Werz, 2016).

Propriétés

IUPAC Name |

3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-7-8-15-11(16)6-5-10(13-15)9-3-4-9/h5-6,9,12H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCRCLOBLODRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729171.png)

![2-[[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2729175.png)

![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)

![4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole](/img/structure/B2729178.png)

![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2729184.png)

![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)